

# Spectroscopic analysis and comparison of fluorinated benzonitriles

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## Compound of Interest

Compound Name: 2,6-Difluoro-4-hydroxybenzonitrile

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## A Comparative Spectroscopic Analysis of Fluorinated Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of three isomers of fluorinated benzonitriles: 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile. The strategic placement of a fluorine atom on the benzonitrile scaffold significantly influences the electronic and structural characteristics of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is crucial for researchers in fields such as medicinal chemistry, materials science, and chemical biology for unambiguous identification, characterization, and application of these compounds.

This document summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$ ), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to facilitate the replication and validation of the presented data.

## Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for 2-, 3-, and 4-fluorobenzonitrile, allowing for a direct comparison of their characteristic spectral features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	H-2	H-3	H-4	H-5	H-6	Solvent
2-Fluorobenzonitrile	-	~7.31 (ddd)	~7.64 (td)	~7.24 (td)	~7.66 (ddd)	$\text{CDCl}_3$ [1]
3-Fluorobenzonitrile	~7.50 (ddd)	-	~7.35 (ddd)	~7.52 (m)	~7.36 (td)	$\text{CDCl}_3$ [2]
4-Fluorobenzonitrile	~7.68 (dd)	~7.19 (dd)	-	~7.19 (dd)	~7.68 (dd)	$\text{CDCl}_3$ [3]

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Coupling patterns are denoted as d (doublet), t (triplet), q (quartet), m (multiplet).

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C-1	C-2	C-3	C-4	C-5	C-6	CN	Solvent
2-Fluorobenzonitrile	~101.5 (d)	~162.5 (d)	~116.5 (d)	~134.5 (d)	~125.0 (d)	~133.0 (d)	~114.0	CDCl <sub>3</sub> [4][5]
3-Fluorobenzonitrile	~114.5 (d)	~129.0 (d)	~162.0 (d)	~119.5 (d)	~131.0 (d)	~125.5 (d)	~117.5	CDCl <sub>3</sub> [6][7]
4-Fluorobenzonitrile	~112.0 (d)	~134.5 (d)	~117.0 (d)	~165.0 (d)	~117.0 (d)	~134.5 (d)	~118.0	DMSO-d <sub>6</sub> [8]

Note: (d) indicates a doublet due to C-F coupling.

Table 3: <sup>19</sup>F NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Chemical Shift (ppm)	Solvent
2-Fluorobenzonitrile	-110 to -115	Not specified
3-Fluorobenzonitrile	-112 to -117	Not specified
4-Fluorobenzonitrile	-105 to -110	CHCl <sub>3</sub> [9]

Note: <sup>19</sup>F NMR chemical shifts are typically referenced to CFC<sub>3</sub>.

## Vibrational and Electronic Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm<sup>-1</sup>)

Compound	$\nu(\text{C}\equiv\text{N})$	$\nu(\text{C-F})$	Aromatic $\nu(\text{C}=\text{C})$	Aromatic $\delta(\text{C-H})$
2-Fluorobenzonitrile	~2230	~1250	~1600, ~1480	~760
3-Fluorobenzonitrile	~2235	~1230	~1580, ~1470	~880, ~780
4-Fluorobenzonitrile	~2230	~1240	~1605, ~1505	~840

Note: These are approximate values for the most characteristic peaks.

Table 5: UV-Vis Spectroscopy Data (Absorption Maxima in nm)

Compound	$\lambda_{\text{max}}$ (nm)	Solvent
2-Fluorobenzonitrile	~283	Dichloromethane <a href="#">[10]</a>
3-Fluorobenzonitrile	~283	Dichloromethane <a href="#">[10]</a>
4-Fluorobenzonitrile	~275, ~282	Not specified

## Mass Spectrometry

Table 6: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion ( $\text{M}^+$ )	Key Fragmentation Peaks
2-Fluorobenzonitrile	121	94 ( $[\text{M}-\text{HCN}]^+$ ), 75
3-Fluorobenzonitrile	121	94 ( $[\text{M}-\text{HCN}]^+$ ), 75
4-Fluorobenzonitrile	121	94 ( $[\text{M}-\text{HCN}]^+$ ), 75

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the fluorinated benzonitrile sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.<sup>[2]</sup> For  $^{13}\text{C}$  NMR, a higher concentration (50-100 mg) may be necessary for a good signal-to-noise ratio in a reasonable time.<sup>[2]</sup> Ensure the sample is fully dissolved; if necessary, gently warm or vortex the sample. Filter the solution if any particulate matter is present.
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum with proton decoupling. An inverse-gated decoupling sequence can be used to obtain quantitative  $^{13}\text{C}$  spectra.<sup>[7]</sup> Due to the longer relaxation times of quaternary carbons, a sufficient relaxation delay should be used.
- **$^{19}\text{F}$  NMR Acquisition:** Tune the spectrometer to the fluorine frequency. Acquire the spectrum with or without proton decoupling, depending on the desired information.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for  $^1\text{H}$  and  $^{13}\text{C}$  in  $\text{CDCl}_3$ ).

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** As the fluorinated benzonitriles are liquids at room temperature, the simplest method is to place a small drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr).<sup>[11]</sup>
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.

- **Background Spectrum:** Record a background spectrum of the clean, empty salt plates.
- **Sample Spectrum:** Place the prepared sample in the spectrometer's sample holder and record the spectrum.
- **Data Acquisition:** Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum. The spectral range is typically 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber ( $\text{cm}^{-1}$ ).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the fluorinated benzonitrile in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Cuvette Preparation:** Use a pair of matched quartz cuvettes (typically 1 cm path length). Fill one cuvette with the pure solvent to be used as a reference.
- **Baseline Correction:** Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
- **Sample Measurement:** Replace the solvent in the sample cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

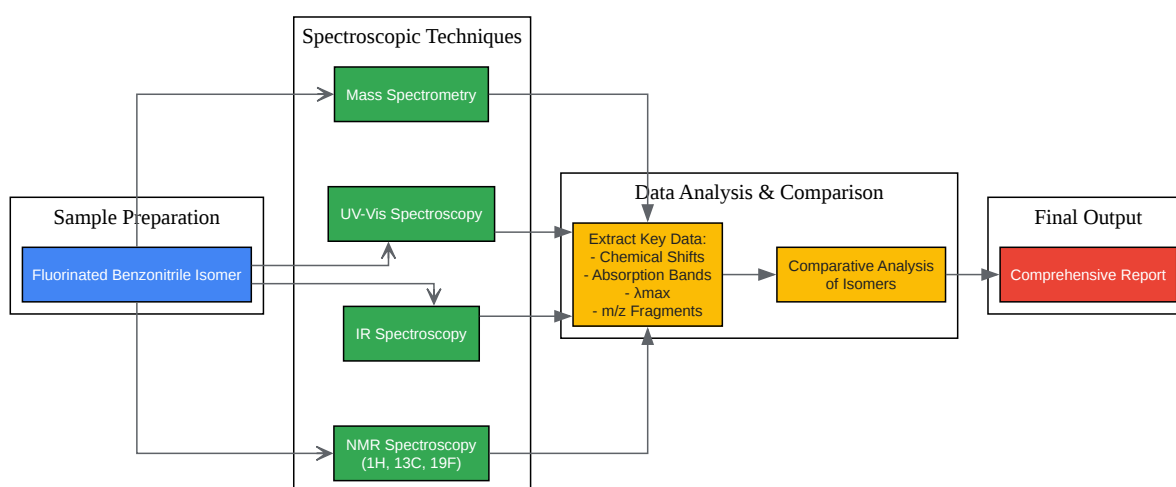
## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like fluorinated benzonitriles, direct insertion or injection into a gas chromatograph coupled to the mass spectrometer (GC-MS) is common.

- **Ionization:** Electron Ionization (EI) is a standard method for the analysis of small, volatile organic molecules.<sup>[12][13]</sup> In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.<sup>[12][13]</sup>
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of ion abundance versus  $m/z$ . The molecular ion peak and the fragmentation pattern are used for structural elucidation.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of fluorinated benzonitriles.



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Caption: Workflow for the spectroscopic analysis of fluorinated benzonitriles.

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